2-(3-Bromophenyl)-7-methoxyimidazo[1,2-A]pyridine-8-carbonitrile
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Overview
Description
2-(3-Bromophenyl)-7-methoxyimidazo[1,2-A]pyridine-8-carbonitrile is a heterocyclic compound that features an imidazo[1,2-A]pyridine core. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of the bromophenyl and methoxy groups enhances its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromophenyl)-7-methoxyimidazo[1,2-A]pyridine-8-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-bromobenzaldehyde with 2-aminopyridine in the presence of a suitable catalyst can yield the desired imidazo[1,2-A]pyridine scaffold .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions: 2-(3-Bromophenyl)-7-methoxyimidazo[1,2-A]pyridine-8-carbonitrile undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The bromophenyl group can be reduced to a phenyl group under suitable conditions.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products:
- Oxidation products include aldehydes and acids.
- Reduction products include phenyl derivatives.
- Substitution products vary depending on the nucleophile used .
Scientific Research Applications
2-(3-Bromophenyl)-7-methoxyimidazo[1,2-A]pyridine-8-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and antiviral agent.
Industry: Utilized in the development of novel materials and as a precursor in organic synthesis.
Mechanism of Action
The mechanism of action of 2-(3-Bromophenyl)-7-methoxyimidazo[1,2-A]pyridine-8-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
2-Phenylimidazo[1,2-A]pyridine: Lacks the bromine and methoxy groups, resulting in different reactivity and biological activity.
2-(4-Bromophenyl)imidazo[1,2-A]pyridine: Similar structure but with the bromine atom at a different position, affecting its chemical properties.
7-Methoxyimidazo[1,2-A]pyridine-8-carbonitrile: Lacks the bromophenyl group, leading to different biological activities.
Uniqueness: The presence of both the bromophenyl and methoxy groups in 2-(3-Bromophenyl)-7-methoxyimidazo[1,2-A]pyridine-8-carbonitrile makes it unique. These functional groups contribute to its enhanced reactivity and potential for diverse applications in medicinal chemistry and pharmaceutical research .
Properties
Molecular Formula |
C15H10BrN3O |
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Molecular Weight |
328.16 g/mol |
IUPAC Name |
2-(3-bromophenyl)-7-methoxyimidazo[1,2-a]pyridine-8-carbonitrile |
InChI |
InChI=1S/C15H10BrN3O/c1-20-14-5-6-19-9-13(18-15(19)12(14)8-17)10-3-2-4-11(16)7-10/h2-7,9H,1H3 |
InChI Key |
YFLAONNAZIBFDO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=NC(=CN2C=C1)C3=CC(=CC=C3)Br)C#N |
Origin of Product |
United States |
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